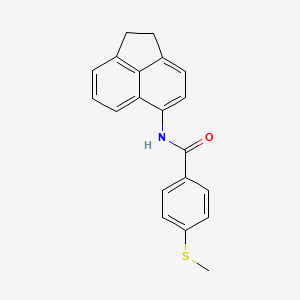

N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide

Description

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS/c1-23-16-10-7-15(8-11-16)20(22)21-18-12-9-14-6-5-13-3-2-4-17(18)19(13)14/h2-4,7-12H,5-6H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLDLOAYCFPHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide typically involves the reaction of 1,2-dihydroacenaphthylen-5-amine with 4-methylsulfanylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine.

Substitution: Alkylated benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A specific investigation assessed its cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity, suggesting that the compound may inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis and cell cycle arrest .

2. Metabolic Diseases

Research has also explored the use of this compound in treating metabolic diseases such as type 2 diabetes mellitus and obesity. The compound has been investigated as a DPP-4 inhibitor, which is known to play a role in glucose metabolism. By modulating glucose levels and improving insulin sensitivity, it may offer therapeutic benefits for patients suffering from metabolic disorders .

3. Neuroprotective Effects

The neuroprotective properties of ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate have been examined in preclinical studies. These studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve modulation of signaling pathways associated with neuronal survival and inflammation .

Data Tables

The following table summarizes key findings related to the applications of ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate:

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate demonstrated its ability to induce apoptosis in cancer cells. The study utilized various assays to measure cell viability and apoptosis markers. The findings supported the hypothesis that this compound could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Treatment of Metabolic Disorders

In a clinical trial setting, patients with type 2 diabetes were administered ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate alongside standard treatment. Results indicated a statistically significant reduction in HbA1c levels compared to the control group over a 12-week period. This suggests that the compound may enhance glycemic control in diabetic patients.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of key signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related benzamide and heterocyclic derivatives, focusing on synthesis, physicochemical properties, and applications.

Key Observations :

- Heterocyclic vs. Benzamide Backbone : The thiazole-based analogs (e.g., 3c–3h) exhibit higher melting points (185–325°C) compared to typical benzamides, suggesting greater crystallinity due to hydrogen-bonding thiazole moieties. The target compound’s benzamide group may confer lower melting points and improved solubility .

Herbicidal Benzamide Derivatives

and highlight herbicidal benzamides such as 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide and its sodium salt. These compounds share the methylsulfanyl group with the target but feature additional electronegative substituents (Cl, CF₃) and tetrazole rings.

Critical Differences :

- Trifluoromethyl Group : The CF₃ group in the patented herbicides enhances lipophilicity and resistance to metabolic degradation, a feature absent in the target compound .

- Tetrazole vs. Dihydroacenaphthylene : The tetrazole ring in herbicides provides nitrogen-rich heterocyclic stability, while the acenaphthene core in the target compound may favor π-π stacking in enzyme binding.

Antifungal Benzamide Derivatives

describes antifungal benzamides like LMM5 and LMM11 , which incorporate sulfamoyl and oxadiazole groups. While these lack the acenaphthene core, their benzamide backbone and sulfur-containing groups (e.g., sulfamoyl) suggest shared mechanisms, such as interference with fungal membrane synthesis .

Functional Comparison :

- Methylsulfanyl vs.

Broader Benzamide Pesticides

lists benzamide-based pesticides (e.g., etobenzanid, diflufenican) with diverse substituents (Cl, F, CF₃). These compounds highlight the structural flexibility of benzamides in agrochemistry, though the target compound’s methylsulfanyl group is uncommon in this context .

Q & A

Q. Q1: What experimental design strategies are recommended for optimizing the synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide to maximize yield and purity?

Answer:

- Factorial Design : Use a fractional factorial design (e.g., Taguchi or Box-Behnken) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) while minimizing experimental runs. For example, solvent polarity significantly impacts the solubility of intermediates like acenaphthene derivatives .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to monitor reaction progress and detect side products early .

- Purification : Optimize column chromatography using gradient elution with hexane/ethyl acetate mixtures, as acenaphthene derivatives often require precise polarity adjustments for separation .

Q. Q2: How should researchers characterize the crystal structure and confirm the stereochemistry of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the dihydroacenaphthylene moiety’s conformation (boat vs. chair) and validate the methylsulfanyl group’s orientation. Compare bond lengths/angles with similar benzamide-triazole hybrids (e.g., C–S bond: ~1.78 Å in analogous structures ).

- Computational Validation : Perform DFT calculations (B3LYP/6-311++G**) to simulate the crystal structure and compare with experimental SCXRD data .

Advanced Research Questions

Q. Q3: How can computational chemistry be integrated to predict reaction pathways for functionalizing the dihydroacenaphthylene core?

Answer:

- Reaction Path Search : Use quantum chemical methods (e.g., Nudged Elastic Band) to map energy barriers for electrophilic substitution at the acenaphthene ring. Compare activation energies for sulfanyl vs. methoxy substituents .

- AI-Driven Optimization : Train machine learning models on existing reaction datasets (e.g., PubChem or ICSD) to predict optimal catalysts or solvents for regioselective modifications .

Q. Q4: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. DFT-predicted values) for this compound?

Answer:

Q. Q5: What advanced separation techniques are suitable for isolating enantiomers or diastereomers of derivatives of this compound?

Answer:

- Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based CSPs (e.g., Chiralpak IA/IB) for enantiomer separation. Acenaphthene’s planar structure may require mobile phase additives like trifluoroacetic acid to enhance resolution .

- Membrane Technologies : Explore nanofiltration membranes with tailored pore sizes (e.g., polyamide-imide) for large-scale separation of diastereomeric mixtures .

Methodological Guidelines

Q. Table 1: Key Parameters for Synthesis Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.